Drevogenin II
Beschreibung
Eigenschaften
CAS-Nummer |
125472-06-2 |
|---|---|
Molekularformel |
C30H42O7 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
1-[(3S,5S,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl benzoate |
InChI |
InChI=1S/C30H42O7/c1-18(36-26(33)20-8-6-5-7-9-20)29(34)14-15-30(35)23-11-10-21-16-22(32)12-13-27(21,3)24(23)17-25(28(29,30)4)37-19(2)31/h5-9,18,21-25,32,34-35H,10-17H2,1-4H3/t18?,21-,22-,23+,24-,25+,27-,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
MIOQFHJTRPQSEN-PCGKZSNXSA-N |
SMILES |
CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
Isomerische SMILES |
CC([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
Synonyme |
3,14,17-trihydroxy-12-O-acetyl-20-O-benzoylpregnane drevogenin II |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Key Observations :
Pharmacological Activities

Key Findings :
Functional and Mechanistic Differences
- Drevogenin D : Acts via upregulation of antioxidant enzymes (superoxide dismutase, catalase) and inhibition of lipid peroxidation .
- Drevogenin P : Structural acetylation may enhance membrane permeability but reduce interaction with hydrophilic targets .
- Volubiloside A : Glycosylation delays metabolic degradation, enabling sustained release of drevogenin D in vivo .
Vorbereitungsmethoden
Solvent Extraction and Partitioning
Crude plant material (e.g., roots, stems) is dried, powdered, and subjected to sequential extraction using solvents of increasing polarity. A typical protocol involves:
-
Non-polar extraction : Hexane or petroleum ether to remove lipids and chlorophyll.
-
Intermediate polarity : Ethyl acetate or dichloromethane for terpenoids.
-
Polar extraction : Methanol or ethanol-water mixtures for glycosides and polar steroids.
The methanol extract is concentrated under reduced pressure and partitioned with water and n-butanol to isolate glycoside-rich fractions.
Chromatographic Purification
Column chromatography on silica gel (60–120 mesh) with gradient elution (chloroform:methanol:water) isolates Drevogenin II from co-extracted impurities. Reverse-phase HPLC (C18 column, acetonitrile:water mobile phase) achieves final purification, yielding >95% purity.
Table 1: Solvent Systems for Column Chromatography
| Fraction | Solvent Ratio (CHCl₃:MeOH:H₂O) | Target Compounds |
|---|---|---|
| 1 | 90:10:1 | Non-polar lipids |
| 2 | 80:20:2 | Triterpenoids |
| 3 | 70:30:3 | Pregnane glycosides |
Chemical Synthesis Approaches
Chemical synthesis of Drevogenin II focuses on constructing its steroidal backbone and functionalizing key positions (e.g., C-3, C-12, C-20). Palladium-catalyzed cross-coupling and esterification reactions are pivotal.
Diosgenin as a Starting Material
Diosgenin, a readily available steroid precursor, undergoes selective oxidation and esterification to introduce hydroxyl and acyl groups. For example:
-
C-12 Hydroxylation : Diosgenin is treated with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to epoxidize the Δ⁵ double bond, followed by acid-catalyzed ring opening to yield 12β-hydroxydiosgenin.
-
Esterification : Steglich esterification with isovaleryl chloride under N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) introduces acyl groups at C-12 and C-20.
Table 2: Reaction Conditions for Esterification
| Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Isovaleryl chloride | Dichloromethane | DCC/DMAP | 78 |
| Acetic anhydride | Pyridine | – | 65 |
Palladium-Catalyzed Hydrogenolysis
A critical step involves deprotecting benzyl esters without saturating the Δ²⁰ double bond. High-pressure (130 kPa) hydrogenation with 10% Pd/C in ethanol-THF selectively removes benzyl groups while preserving the double bond.
Analytical Validation of Synthetic Products
Structural Elucidation
Purity Assessment
HPLC with UV detection (λ = 210 nm) quantifies purity. A typical method uses:
-
Column : C18 (4.6 × 250 mm, 5 μm).
-
Mobile phase : Acetonitrile:water (75:25), isocratic.
Challenges in Large-Scale Production
Q & A
Basic Research Questions
Q. What validated methodologies are recommended for isolating Drevogenin II from natural sources, and how do extraction solvents impact yield?
- Methodology : Use Soxhlet extraction or maceration with polar solvents (e.g., ethanol, methanol) followed by liquid-liquid partitioning. Chromatographic techniques like HPLC or TLC with silica gel columns can further purify the compound. Validate purity via NMR and mass spectrometry .
- Experimental Design : Compare solvent polarity effects on yield using a factorial design, controlling for temperature and extraction time. Include triplicate runs to ensure reproducibility .
Q. How can researchers ensure the structural integrity of Drevogenin II during spectroscopic characterization?
- Methodology : Combine UV-Vis spectroscopy (for chromophore identification) with 2D-NMR (e.g., COSY, HSQC) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries or databases like PubChem .
- Data Contradiction Analysis : If spectral peaks deviate from literature, re-examine sample purity, solvent interactions, or consider stereochemical variations. Use computational tools (e.g., DFT calculations) to simulate NMR spectra for comparison .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported pharmacological effects of Drevogenin II across in vitro vs. in vivo models?
- Methodology : Conduct a systematic review/meta-analysis to identify confounding variables (e.g., dosage, administration routes, model species). Use the PICO framework to standardize comparisons: Population (cell lines vs. animal models), Intervention (Drevogenin II concentration), Comparison (positive/negative controls), Outcomes (e.g., anti-inflammatory markers) .
- Data Integration : Apply multivariate regression to assess the influence of pharmacokinetic parameters (e.g., bioavailability) on observed discrepancies .
Q. How can molecular docking and CRISPR-Cas9 be integrated to study Drevogenin II’s mechanism of action?
- Experimental Design :
Perform molecular docking (using AutoDock Vina or Schrödinger) to predict binding affinities with target proteins (e.g., NF-κB).
Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Use CRISPR-Cas9 to knockout candidate genes in cell lines and assess phenotypic changes post-Drevogenin II treatment .
- Data Interpretation : Address false positives in docking by correlating in silico results with in vitro binding assays. Use Western blotting to confirm downstream protein expression changes .
Q. What are the best practices for replicating Drevogenin II’s reported bioactivity in independent studies?
- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets (e.g., dose-response curves, RNA-seq data) in repositories like Zenodo or Gene Expression Omnibus (GEO) .
- Quality Control : Include internal controls (e.g., reference compounds with known activity) and validate assay reproducibility via inter-laboratory collaborations .
Methodological Frameworks
- For Hypothesis Testing : Use the FINER criteria to evaluate feasibility, novelty, and relevance of research questions. For example:
- For Literature Synthesis : Employ tools like Covidence or Rayyan for systematic screening of studies. Annotate conflicting findings using a standardized matrix (e.g., study design, sample size, outcomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

